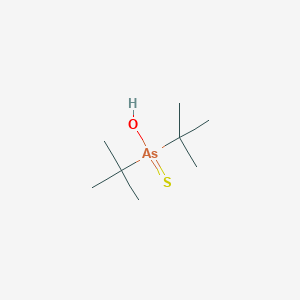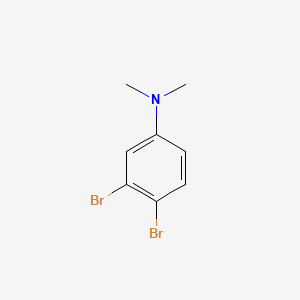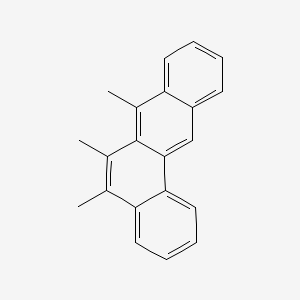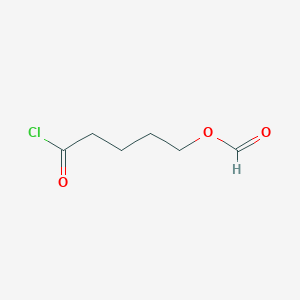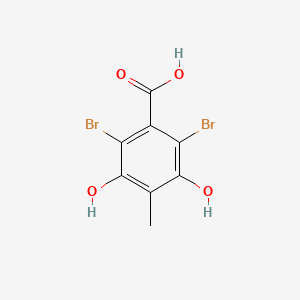![molecular formula C16H17N3O B14596934 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59397-74-9](/img/structure/B14596934.png)
1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of catalysts and solvents can contribute to a more sustainable production method.
化学反应分析
Types of Reactions
1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: A closely related compound with similar structural features.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core pyrido[2,3-d]pyrimidine structure but differ in their substituents.
Uniqueness
1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific phenyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
59397-74-9 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC 名称 |
1-phenyl-3-propyl-4H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H17N3O/c1-2-11-18-12-13-7-6-10-17-15(13)19(16(18)20)14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3 |
InChI 键 |
DMWVNIRKOUOWSB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



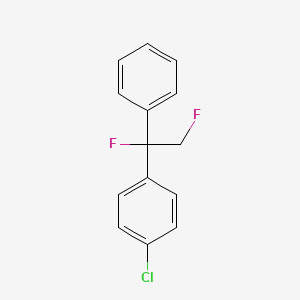

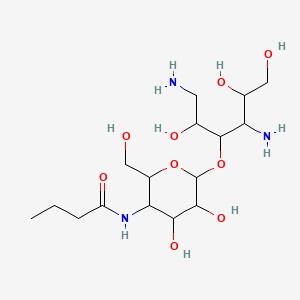
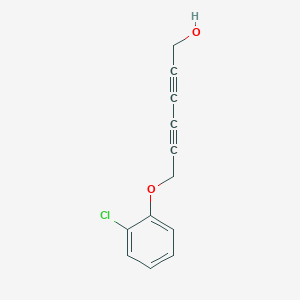
![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

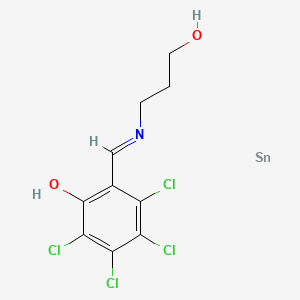
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
